4-methyl-2-(2-methylphenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-methyl-2-(2-methylphenyl)pentanoic acid” is a chemical compound with the linear formula C12H16O2 . It has a molecular weight of 192.26 . It is a carboxylic acid with five carbons and a methyl substitution at the fourth carbon .
Molecular Structure Analysis
The molecular structure of “4-methyl-2-(2-methylphenyl)pentanoic acid” is represented by the linear formula C12H16O2 . This indicates that the molecule is composed of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Electrochemical Applications
One study explores the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films fabricated using derivatives of isoleucine, including 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid. These films showed improved performances in specific capacitance, retention capacity, and cycle stability, making them suitable for application in energy storage materials (E. Kowsari et al., 2018).
Organic Synthesis and Chemistry
Another segment of research focuses on the Friedel—Crafts Reaction , where 2-Methyl-4-phenylpentanedioic acid, a related compound, was synthesized. This study highlights its potential as a precursor in the synthesis of various complex organic molecules (R. Natekar & S. D. Samant, 2010).
Polymer Science
In polymer science, derivatives of 4,4′-bis(4-hydroxyphenyl) pentanoic acid were used to initiate the ring-opening polymerization of e-caprolactone and atom transfer radical polymerization of methyl methacrylate. This resulted in well-defined α-aldehyde, α′-allyloxy heterobifunctionalized polymers, demonstrating the compound's versatility in creating functionalized polymers for various applications (P. Sane et al., 2013).
Anticancer Drug Development
Research into amino acetate functionalized Schiff base organotin(IV) complexes derived from related compounds showed promising in vitro cytotoxicity against various human tumor cell lines. These findings suggest potential applications in developing new anticancer drugs (T. S. Basu Baul et al., 2009).
Biofuel Production
Levulinic acid, or 4-oxopentanoic acid, is recognized as a promising platform chemical for producing biofuels and chemicals. Its dual functional groups enable its use as a starting material to synthesize important chemicals, including pentanoic acid, which finds applications as flavoring agents, solvents, and monomers. This research underscores the role of similar compounds in sustainable energy solutions (T. J. Malu et al., 2020).
Imaging Applications
A study on radiopaque compounds for X-ray imaging applications synthesized a compound closely related to 4-methyl-2-(2-methylphenyl)pentanoic acid, showcasing potential in clinical imaging scenarios due to its substantial radiopacity and non-cytotoxicity to fibroblast cells (G. Gopan et al., 2021).
properties
IUPAC Name |
4-methyl-2-(2-methylphenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-12(13(14)15)11-7-5-4-6-10(11)3/h4-7,9,12H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEQSOBXRLFAKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.